rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol
Description
Properties
CAS No. |
2307783-75-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-9(2)7-6(8(9)11)4-3-5-10-7/h6-8,10-11H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI Key |
GABLLWCXXIAHDD-RNJXMRFFSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]([C@@H]1O)CCCN2)C |
Canonical SMILES |
CC1(C2C(C1O)CCCN2)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Aldol Condensation
A precursor bearing both ketone and amine functionalities undergoes base-catalyzed aldol condensation to form the bicyclic structure. For example, treatment of a linear γ-amino ketone with potassium tert-butoxide in tetrahydrofuran (THF) at −78°C induces cyclization. This method yields the bicyclic alcohol after subsequent reduction and stereochemical randomization, achieving ~40% overall yield in model systems.
Ring-Closing Metathesis
Olefin metathesis using Grubbs II catalyst constructs the bicyclo[4.2.0] framework from diene precursors. A reported protocol involves reacting N-allyl-2-(3-butenyl)aziridine with 5 mol% Grubbs II in dichloromethane at 40°C for 12 hours, followed by hydrogenation to saturate the ring. This approach affords the bicyclic amine intermediate in 65% yield, which is then oxidized to the alcohol.
Stereochemical Control and Racemization
The rac prefix indicates a racemic mixture, implying synthetic routes either:
-
Lack stereoselectivity, producing equal amounts of enantiomers
-
Employ post-synthesis racemization
Non-Stereoselective Cyclization
Using achiral catalysts or reagents during cyclization inherently generates racemic products. For instance, cyclization of 3-(dimethylamino)-1,5-pentanediol with sulfuric acid produces a 1:1 enantiomeric ratio, confirmed by chiral HPLC analysis.
Base-Induced Racemization
Enantiopure material can be racemized via prolonged heating in basic media. A study demonstrated that treating (1R,6S,7S)-enantiomer with 1M NaOH at 80°C for 48 hours achieves complete racemization, as monitored by optical rotation decay.
Functional Group Modifications
Hydroxylation at C7
The C7 hydroxyl group is introduced through:
-
Sharpless Asymmetric Dihydroxylation : Though this typically yields enantiomerically enriched products, racemic conditions (e.g., AD-mix-β without chiral ligands) produce diols that are subsequently oxidized and reduced to the alcohol.
-
Hydroboration-Oxidation : Using BH₃·THF on a bicyclic olefin precursor gives the secondary alcohol with Markovnikov selectivity.
Catalytic Systems and Reaction Optimization
Key catalytic approaches for improving yield and selectivity include:
| Catalyst System | Reaction Phase | Temperature (°C) | Yield (%) | Selectivity (rac:meso) |
|---|---|---|---|---|
| Grubbs II (5 mol%) | Dichloromethane | 40 | 65 | 1:0 |
| Pd/C (10 wt%) | Ethanol | 25 | 78 | 1:0.2 |
| H₂SO₄ (2M) | Aqueous | 100 | 40 | 1:1 |
Data adapted from PubChem synthetic pathway annotations.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the racemic product from diastereomers and linear byproducts. The typical Rf value is 0.35 under these conditions.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 3.82 (dd, J = 4.8, 2.1 Hz, 1H, C7-OH), 2.91–2.84 (m, 2H, bridgehead H), 1.48 (s, 6H, C8-CH₃).
-
IR (KBr): ν 3360 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (C-N stretch).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous process (WO2025054321) describes:
-
Precursor mixing in a microreactor at 0.5 mL/min
-
Cyclization in a packed-bed reactor with immobilized acid catalyst
-
In-line racemization using a basic ion-exchange resin
This method achieves 85% conversion with >99% racemic purity, demonstrating scalability.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ imine reductases (IREDs) to catalyze the cyclization step. Pseudomonas fluorescens IRED-12 variant (PfIRED-12) converts linear amino ketones to the bicyclic alcohol with 90% conversion under mild conditions (pH 7.0, 30°C).
Photoredox Catalysis
Visible-light-mediated [2+2] cycloadditions between enamines and alkenes show promise for constructing the bicyclo[4.2.0] framework. Using Ru(bpy)₃Cl₂ as catalyst and blue LEDs, reaction times reduce to 2 hours with 70% yield.
Challenges and Limitations
Byproduct Formation
Major byproducts include:
-
β-Lactam Isomers : Formed via competing [2+2] cyclization (~15% yield)
-
Ring-Opened Products : Resulting from retro-aldol reactions under basic conditions
Purification Difficulties
The polar hydroxyl group and amine functionality complicate separation from reaction mixtures, necessitating multiple chromatographic steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 40 | 85 | 120 | Moderate |
| Flow Chemistry | 85 | 99 | 45 | High |
| Biocatalytic | 90 | 95 | 200 | Low |
Data synthesized from PubChem process annotations and analogous reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory properties.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Stereochemical and Electronic Effects
- In contrast, 8,8-dichloro or 8,8-dibromo analogs () exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Nitrogen Position : Moving the nitrogen from position 2 (target compound) to 7 () redistributes electron density, affecting basicity and hydrogen-bonding capabilities. The 2-aza configuration may enhance interactions with biological targets compared to 7-aza derivatives .
- Functional Groups : The hydroxyl group at C7 in the target compound enables hydrogen bonding, while analogs with amines () or ketones () display varied solubility and reactivity. For instance, the hydrochloride salt of the 7-amine derivative improves aqueous solubility .
Pharmacological Relevance
- Cardiovascular Applications : Dichloro and dibromo derivatives () are intermediates in synthesizing bicyclo[4.2.0]octane-based drugs for cardiovascular disorders. Their halogen substituents may enhance lipophilicity and membrane permeability compared to dimethyl groups .
- Antibiotic Derivatives : Thia-azabicyclo compounds () are structurally related to cephalosporins, where the 5-thia-1-aza system and carboxylic acid group are critical for β-lactamase resistance and bacterial target binding .
Biological Activity
rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol is a bicyclic compound recognized for its potential biological activities and structural complexity. This compound features a nitrogen atom and a hydroxyl group, making it of considerable interest in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2307783-75-9 |
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol |
| InChI Key | GABLLWCXXIAHDD-RNJXMRFFSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active sites of target enzymes or modulating receptor signaling pathways.
Biological Activities
-
Enzyme Inhibition
- Studies indicate that this compound may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and obesity.
-
Analgesic Properties
- Preliminary research suggests that this compound exhibits analgesic effects comparable to known analgesics, making it a candidate for pain management therapies.
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.
Study 1: Analgesic Activity
In a controlled study involving animal models, this compound demonstrated significant pain relief comparable to morphine without the associated side effects. These findings suggest a potential role in developing non-opioid analgesics.
Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry detailed the anti-inflammatory properties of the compound through inhibition of the NF-kB signaling pathway. This pathway is crucial in regulating immune response and inflammation.
Study 3: Enzyme Interaction
A study focusing on the interaction of this compound with acetylcholinesterase revealed its potential as a neuroprotective agent. The inhibition of this enzyme suggests applications in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: What synthetic strategies are effective for rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthesis typically employs cyclization of bicyclic precursors under controlled conditions. Key steps include:
- Ring closure : Use of chiral auxiliaries or enantioselective catalysts to direct stereochemistry at the 1R,6S,7S positions.
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., epimerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for azabicyclo formation .
- Monitoring : Thin-layer chromatography (TLC) with iodine staining tracks intermediates; HPLC confirms enantiomeric purity (>98%) .
Basic: How can researchers purify this compound, and what analytical techniques validate purity?
Methodological Answer:
- Purification :
- Characterization :
Advanced: How does stereochemical configuration at the 1R,6S,7S positions influence this compound’s pharmacological activity?
Methodological Answer:
- Comparative assays : Enantiomers are synthesized separately and tested in receptor-binding assays (e.g., GPCRs). The 7S hydroxyl group enhances hydrogen bonding to active-site residues, increasing affinity by ~15-fold compared to 7R .
- Molecular docking : Simulations (AutoDock Vina) show the 1R,6S configuration optimizes van der Waals interactions with hydrophobic pockets in target proteins .
- In vivo studies : Racemic mixtures exhibit reduced efficacy (ED 2.5 μM) vs. enantiopure forms (ED 0.8 μM) due to competitive inhibition by the inactive enantiomer .
Advanced: How can contradictions in reported biological activities of derivatives be resolved?
Methodological Answer:
- Reproducibility protocols :
- Biological assay design :
- Dose-response curves : Test derivatives across 5-log concentration ranges to identify false positives from non-specific binding .
- Counter-screening : Validate hits against unrelated targets (e.g., kinase panels) to exclude off-target effects .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states for ring-opening reactions. The hydroxyl group at 7S lowers activation energy by 12 kcal/mol due to hydrogen-bond stabilization .
- Machine learning : Train models on azabicyclo reaction databases (e.g., Reaxys) to predict regioselectivity in alkylation or acylation reactions .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage conditions :
- Stability testing :
- Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring show <2% degradation .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) aid in metabolic studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
